molecular formula C14H12N4O B1455475 2-((3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline CAS No. 1273824-82-0

2-((3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline

Cat. No.: B1455475
CAS No.: 1273824-82-0
M. Wt: 252.27 g/mol
InChI Key: UBXCMOHOTJWEFW-UHFFFAOYSA-N
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Description

2-((3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline is a heterocyclic compound that features a pyridine ring, an oxadiazole ring, and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline typically involves the formation of the oxadiazole ring followed by its attachment to the pyridine and aniline moieties. One common method involves the cyclization of a hydrazide with a nitrile oxide to form the oxadiazole ring. The reaction conditions often include the use of a base such as sodium hydroxide in an organic solvent like ethanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-((3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aniline moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) for nitration; halogens in the presence of a Lewis acid for halogenation.

Major Products

    Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of nitroaniline or halogenated aniline derivatives.

Scientific Research Applications

2-((3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-((3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or protein function. In anticancer research, it may induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Pyridine derivatives: Compounds like 2-aminopyridine and 3-aminopyridine share the pyridine moiety.

    Oxadiazole derivatives: Compounds such as 3,5-dimethyl-1,2,4-oxadiazole and 3-phenyl-1,2,4-oxadiazole share the oxadiazole ring.

Uniqueness

2-((3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of both pyridine and oxadiazole rings in a single molecule allows for diverse interactions with biological targets and makes it a versatile compound in various research fields .

Properties

IUPAC Name

2-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O/c15-12-6-2-1-4-10(12)8-13-17-14(18-19-13)11-5-3-7-16-9-11/h1-7,9H,8,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBXCMOHOTJWEFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CN=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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